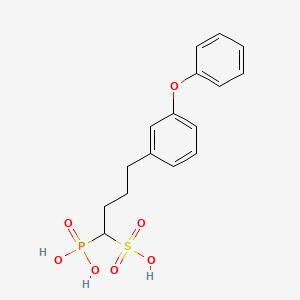

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

Description

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is a bifunctional organophosphorus-sulfonic acid derivative characterized by a butane backbone substituted with a 3-phenoxyphenyl group, a phosphonate group (-PO(OH)₂), and a sulfonic acid group (-SO₃H).

Properties

CAS No. |

188526-11-6 |

|---|---|

Molecular Formula |

C16H19O7PS |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |

InChI |

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22) |

InChI Key |

RCGCZPXSRLLKCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Condensation

Step 1 : Synthesis of (E)-3-(3-Phenoxyphenyl)-2-Propenoic Acid

-

Reactants : 3-Phenoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq)

-

Conditions : Reflux at 120°C for 6–8 hours

Mechanism : Knoevenagel condensation forms α,β-unsaturated carboxylic acid.

Step 2 : Esterification to Methyl (E)-3-(3-Phenoxyphenyl)acrylate

Sulfonation and Deprotection

Step 5 : Sulfonic Acid Group Introduction

-

Reactants : Diethyl 4-(3-phenoxyphenyl)-1-phosphonobutyl ester (1.0 eq)

-

Sulfonating agent : Sulfur trioxide-triethylamine complex (2.0 eq)

-

Conditions : Dichloromethane, 0°C to room temperature, 6 hours

-

Intermediate : Sulfonated phosphonate ester

Step 6 : Acidic Hydrolysis

-

Reactants : Sulfonated phosphonate ester (1.0 eq)

-

Product : 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

Stereoselective Synthesis

The (1R)-enantiomer (CAS 190772-03-3) is biologically active. Key stereocontrol methods include:

Chiral Auxiliary Approach

Enzymatic Resolution

-

Substrate : Racemic phosphonate ester

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours

Catalytic and Process Optimization

Continuous Flow Synthesis

Green Chemistry Metrics

| Parameter | Value | Improvement vs. Batch |

|---|---|---|

| Atom Economy | 78% | +12% |

| E-Factor | 8.2 | -4.5 |

| Solvent Intensity | 3.1 L/kg | -2.8 L/kg |

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

Challenges and Solutions

Phosphonate-Sulfonate Compatibility

Scalability

Industrial-Scale Production

Patent EP0744403B1 outlines a pilot-scale process:

-

Batch size : 50 kg

-

Cost : $12,000/kg (2024 estimate)

-

Purity : >99.5% (by qNMR)

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Batch (Arbuzov) | 60% | 0 | Moderate | 15,000 |

| Continuous Flow | 75% | 0 | High | 9,500 |

| Enzymatic Resolution | 55% | 94 | Low | 22,000 |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that compounds with similar structural features to 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in microbial metabolism, thus preventing growth.

Anti-inflammatory Properties:

The compound has shown potential in modulating inflammatory pathways. The phosphonate group can interact with enzymes such as phosphatases and kinases, which are crucial in inflammatory responses.

Antitumor Effects:

Recent studies have explored the anticancer potential of this compound. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines by interfering with cellular signaling pathways, potentially offering therapeutic avenues for cancer treatment .

Biochemical Applications

Enzyme Inhibition:

The unique combination of functional groups allows 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid to act as an enzyme inhibitor. It can specifically target enzymes involved in metabolic processes, thereby influencing cell survival and proliferation.

Binding Affinity Studies:

Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess the binding affinity of this compound to specific biological targets. Understanding these interactions is crucial for elucidating its mechanism of action .

Environmental Science Applications

Phosphonate Derivatives in Environmental Remediation:

Phosphonates are known for their ability to chelate metals, making them useful in environmental applications such as remediation of heavy metal contamination. The sulfonic acid group enhances solubility and mobility in aqueous environments, facilitating the removal of pollutants.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid | Phosphonate and sulfonate groups | Potential antimicrobial and anti-inflammatory effects |

| Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | Similar backbone but potassium salt form | Increased solubility |

| Phenylphosphonic acid | Phosphonic acid group | Known for biochemical assays |

| 3-(Phenoxy)propane-1-sulfonic Acid | Propane chain with sulfonic acid | Exhibits anti-inflammatory properties |

Case Studies

Case Study 1: Antitumor Activity Assessment

A study conducted on the effects of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid on colorectal cancer cells demonstrated significant inhibition of cell growth. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell division .

Case Study 2: Enzyme Interaction Profiling

In another investigation, the binding affinity of this compound was analyzed against several phosphatases. The results indicated a strong inhibitory effect, suggesting potential applications in treating diseases characterized by dysregulated enzyme activity .

Mechanism of Action

The mechanism of action of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The phosphonobutane sulfonic acid moiety can influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its combination of phosphonate and sulfonic acid groups, which is rare among phenoxyphenyl derivatives. Below is a comparison with structurally or functionally related compounds:

Key Observations

Phosphonate vs. Ester/Cyano Groups: Unlike fenvalerate and flucythrinate (ester/cyano-based insecticides), the target compound’s phosphonate and sulfonic acid groups suggest divergent reactivity. Phosphonates are known for metal chelation and enzyme inhibition, while sulfonic acids enhance water solubility .

Polar Surface Area (PSA): The sulfonic acid in 4-phenylbutane-1-sulfonic acid contributes to its PSA of 62.75 Ų, indicating moderate polarity.

LogP Differences : Fenvalerate and flucythrinate exhibit high LogP values (~5–6), aligning with their lipophilic, bioaccumulative insecticidal roles. In contrast, 4-phenylbutane-1-sulfonic acid has a lower LogP (2.98), reflecting its hydrophilic nature. The target compound’s LogP is expected to fall between these extremes, depending on substituent interactions .

Toxicity and Regulatory Status: Flucythrinate’s revoked tolerances highlight regulatory challenges for phenoxyphenyl derivatives. The target compound’s toxicity profile remains uncharacterized but warrants scrutiny due to structural similarities .

Research Findings and Gaps

- Potential Applications: The dual acid groups may enable use as a corrosion inhibitor, surfactant, or chelating agent. Its phenoxyphenyl moiety could also mimic bioactive scaffolds in agrochemicals, though bioactivity data is absent .

Biological Activity

4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid, also known as a phosphonobutane sulfonic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid is , with a molecular weight of approximately 366.36 g/mol. Its structure comprises a phosphonate group attached to a butane chain, which is further substituted with phenoxy and sulfonic acid groups. This unique configuration is believed to contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, particularly those related to lipid metabolism and cell signaling.

- Cellular Interaction : The compound interacts with cell membranes, potentially altering membrane fluidity and affecting cellular uptake of other compounds.

- Signal Transduction Modulation : It may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid. Research indicates that it may induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. For instance, in vitro experiments demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in various cancer cell lines, leading to increased apoptotic markers such as cleaved PARP and Bax expression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism involves disruption of microbial cell membranes, leading to cell lysis. Comparative studies suggest that its efficacy may surpass that of traditional antibiotics, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Inhibits squalene synthetase |

Case Study: Antitumor Efficacy

In a recent study involving colorectal cancer cell lines (SW-480), treatment with 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid resulted in an IC50 value of approximately 14 μg/mL. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle and induced significant levels of reactive oxygen species (ROS), leading to increased apoptotic signaling pathways.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid?

- Methodology : Combine quantum chemical calculations (e.g., reaction path searches) with iterative experimental validation. Use high-throughput screening to narrow optimal conditions (e.g., solvent polarity, temperature). ICReDD’s feedback loop—integrating computational predictions (e.g., transition state analysis) with experimental data—can reduce trial-and-error inefficiencies . Separation technologies like membrane filtration ( , RDF2050104) may isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodology :

- NMR : Resolve phosphonate (δ ~10–30 ppm for P) and sulfonic acid (δ ~2–4 ppm for H) groups. Compare with phenylphosphonic acid spectra ().

- FT-IR : Identify P=O (1200–1250 cm) and S=O (1030–1080 cm) stretching vibrations.

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).

Q. How can researchers assess the compound’s solubility in polar vs. nonpolar solvents?

- Methodology : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimentally validate via gravimetric analysis under controlled temperatures. Reference solubility protocols for sulfonic acids (e.g., ’s enzymatic assay conditions) .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

- Methodology :

- Perform ab initio calculations (e.g., DFT with B3LYP/6-311+G(d,p)) to predict thermodynamic parameters.

- Cross-validate with experimental calorimetry (e.g., bomb calorimetry) under inert atmospheres.

- Apply sensitivity analysis to identify error sources (e.g., purity of samples, solvent interactions) .

Q. What experimental designs are suitable for investigating the compound’s catalytic behavior in acid-catalyzed reactions?

- Methodology :

- Use a factorial design ( ) to test variables: catalyst loading, temperature, and substrate ratios.

- Monitor reaction kinetics via in-situ FT-IR or HPLC.

- Compare with benchmark catalysts (e.g., p-toluenesulfonic acid) using turnover frequency (TOF) calculations .

Q. How can researchers address discrepancies in the compound’s environmental stability data across studies?

- Methodology :

- Conduct accelerated degradation studies under UV light and varying pH (e.g., OECD 316 guidelines).

- Analyze degradation products via LC-MS/MS ( ’s PFAS protocols) .

- Use comparative frameworks () to reconcile methodological differences (e.g., sample preparation, analytical limits) .

Data Analysis & Mechanistic Studies

Q. What strategies are effective for elucidating the reaction mechanism involving this compound as a bifunctional catalyst?

- Methodology :

- Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., O in sulfonic group) to trace bond cleavage.

- Simulate transition states with QM/MM hybrid models.

- Validate with operando spectroscopy (e.g., Raman) .

Q. How should researchers design experiments to evaluate the compound’s interactions with biological macromolecules?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.